molecular formula C9H11N5 B3001261 (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine CAS No. 2091121-70-7

(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine

Cat. No.: B3001261
CAS No.: 2091121-70-7
M. Wt: 189.222
InChI Key: ZELYCQFTVPJTRH-UHFFFAOYSA-N
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Description

(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine typically involves the formation of the pyrazole and pyrazine rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure makes it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

Similar Compounds

    (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an amine.

    (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)ethanamine: Features an ethyl group instead of a methylene group.

Uniqueness

(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is unique due to its specific combination of pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, particularly in anticancer and anti-inflammatory domains. The specific compound under review demonstrates significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in several human cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of pyrazole derivatives on MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. The compound exhibited IC50 values ranging from 3.79 µM to 42.30 µM, indicating potent antiproliferative activity against these cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, inhibition of Aurora-A kinase has been noted, which is crucial for cell cycle regulation .
  • Structure-Activity Relationship (SAR) :
    • The presence of the pyrazole ring system is critical for biological activity. Modifications to the substituents on the pyrazole ring can enhance or diminish activity, suggesting that careful design can optimize therapeutic potential .

Data Tables

The following table summarizes the biological activities and IC50 values of related pyrazole compounds:

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound A (similar structure)MCF73.79Aurora-A kinase inhibition
Compound BA54912.50Induction of apoptosis
Compound CHCT11642.30Cell cycle arrest
Compound DNCI-H4600.95Inhibition of VEGF-induced growth

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELYCQFTVPJTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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